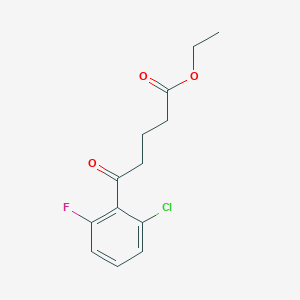

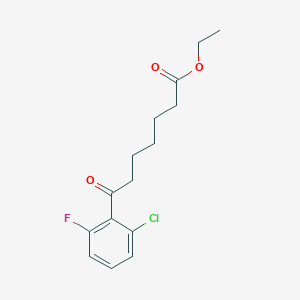

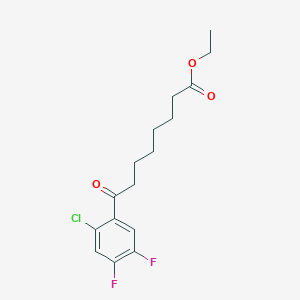

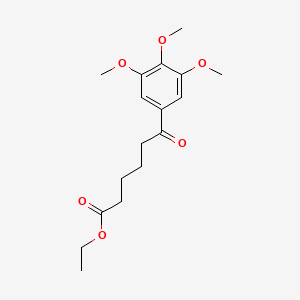

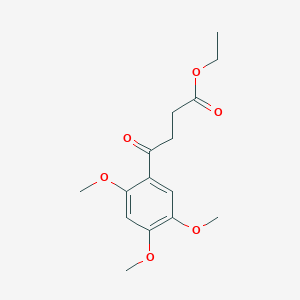

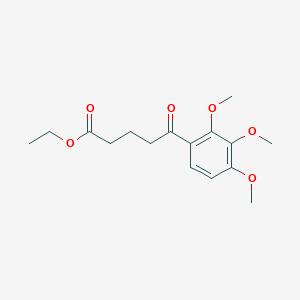

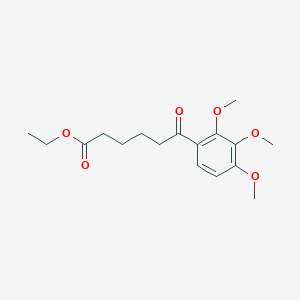

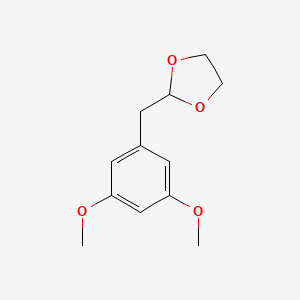

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” is related to the requested compound . It’s used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .

Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, 5-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-1H-pyrrol-2-amine was synthesized from N,N-diethylprop-2-yn-1-amine, 2-(ethenyloxy)ethyl isothiocyanate, and 2-(bromomethyl)-1,3-dioxolane .

Molecular Structure Analysis

The molecules of the title compound, C(18)H(20)O(3), display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .

Chemical Reactions Analysis

The reaction of 1-[2-(ethenyloxy)ethyl]-N,N-dimethyl-5-(methylsulfanyl)-1H-pyrrol-2-amine with 2 equiv of t-BuOK in DMSO at room temperature afforded 91% of 1-ethenyl-N,N-dimethyl-5-(methylsulfanyl)-1H-pyrrol-2-amine .

Aplicaciones Científicas De Investigación

Heterogeneously Catalysed Condensations

The acid-catalysed condensation of glycerol with aldehydes and ketones, such as benzaldehyde, formaldehyde, and acetone, includes the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. Solid acids are investigated as heterogeneous catalysts for converting glycerol into these chemicals, with a focus on conditions promoting [1,3]dioxan-5-ols while suppressing [1,3]dioxolan-4-yl-methanols formation (Deutsch, Martin, & Lieske, 2007).

Synthesis of Substituted Resorcinol Derivatives

Suzuki and Stille cross-coupling reactions are employed in synthesizing 5-substituted 1,3-dimethoxybenzene and resorcinol derivatives. These derivatives are obtained from inexpensive reagents in just three steps. The synthesis involves transforming 1,3-dimethoxybenzoic acid and 1-chloro-3,5-dimethoxybenzene into various substituted forms, leading to compounds like 5-allyl-1,3-dimethoxybenzene and 3,5-dimethoxybiphenyl derivatives (Dol, Kamer, & Leeuwen, 1998).

Photochemical Protodesilylation

The irradiation of 2-R3Si-1,3-dimethoxybenzenes in specific alcohol results in the formation of 1,3-dimethoxybenzene and an ether compound. This process involves the formation of β-silyl-substituted cyclohexadienyl cations, representing a significant development in the study of these types of cations (Lew & McCLELLAND, 1993).

Polymerisation Characteristics

The study of 5-phenyl-1,3-dioxolan-2,4-dione polymerization reveals unique characteristics when initiated by tertiary organic bases. The reaction kinetics and molecular weight control involve interactions with nucleophiles present during the polymerization process, influencing the molecular weight and nature of the end groups (Smith & Tighe, 1981).

Antimicrobial Screening of Novel Derivatives

Synthesis of 1,3-dioxolanes linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol demonstrates moderate inhibitory activity against the fungus Candida albicans and some activity against Staphylococcus aureus. This research indicates the potential of these compounds in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).

Antiradical Activity

Dioxolane derivatives exhibit antiradical activity due to their ability to undergo one-electron oxidation, forming stable radical cations. This characteristic is crucial in interpreting the antiknock effect of these compounds in fuel applications (Vol’eva et al., 2013).

Overcharge Protection in Lithium-ion Batteries

1,3-dimethoxybenzene derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) are investigated for their application in overcharge protection of lithium-ion batteries. The study examines their solubility in electrolytes and electrochemical stability, providing insights into battery safety enhancements (Zhang et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

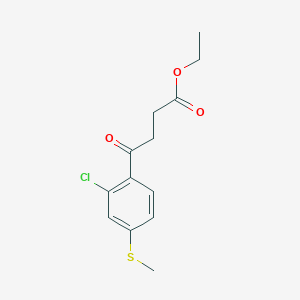

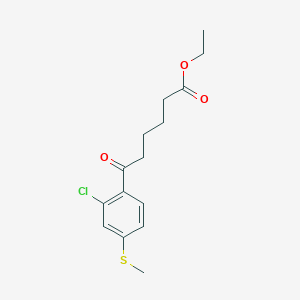

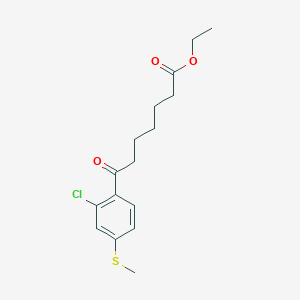

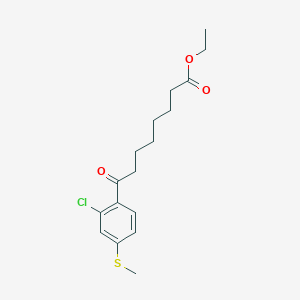

2-[(3,5-dimethoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-9(6-11(8-10)14-2)7-12-15-3-4-16-12/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMRPISOPBVCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2OCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645873 |

Source

|

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene | |

CAS RN |

898759-30-3 |

Source

|

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.